5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol 5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol
Brand Name: Vulcanchem
CAS No.: 164355-82-2
VCID: VC20931834
InChI: InChI=1S/C9H12N4O3/c1-5-4-8(14)7-6(11-16-12-7)2-3-9(8,10)13(5)15/h14H,2-4,10H2,1H3
SMILES: CC1=[N+](C2(CCC3=NON=C3C2(C1)O)N)[O-]
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol

5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol

CAS No.: 164355-82-2

Cat. No.: VC20931834

Molecular Formula: C9H12N4O3

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol - 164355-82-2

Specification

CAS No. 164355-82-2
Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
IUPAC Name 5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol
Standard InChI InChI=1S/C9H12N4O3/c1-5-4-8(14)7-6(11-16-12-7)2-3-9(8,10)13(5)15/h14H,2-4,10H2,1H3
Standard InChI Key TZPMRHXGKBJIGV-UHFFFAOYSA-N
SMILES CC1=[N+](C2(CCC3=NON=C3C2(C1)O)N)[O-]
Canonical SMILES CC1=[N+](C2(CCC3=NON=C3C2(C1)O)N)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator